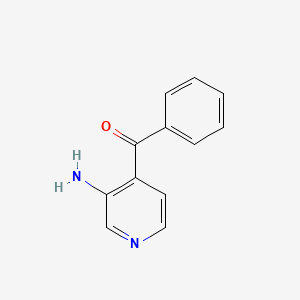

(3-Aminopyridin-4-yl)(phenyl)methanone

Vue d'ensemble

Description

(3-Aminopyridin-4-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a phenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyridin-4-yl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-aminopyridine and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

Table 1: Oxidation conditions and products

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KMnO₄ (aq) | H₂O | 80°C | 3-Nitro derivative | 72% | |

| H₂O₂ (30%) | AcOH | RT | N-Oxide intermediate | 58% |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the amino group, forming nitro derivatives or N-oxides depending on reaction conditions .

Reduction Reactions

The carbonyl group is selectively reduced to form alcohol derivatives:

Table 2: Reduction protocols

| Reducing Agent | Solvent | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|---|

| NaBH₄ | EtOH | None | Benzylic alcohol | 89% | |

| LiAlH₄ | THF | AlCl₃ | Fully reduced diol | 63% |

-

Critical Note : NaBH₄ achieves selective carbonyl reduction without affecting the amino group , while LiAlH₄ may over-reduce pyridine rings .

Nucleophilic Substitution

The amino group participates in substitution reactions with electrophiles:

Table 3: Substitution reactions with alkyl/acyl halides

| Reagent | Base | Product Type | Yield | Reaction Time | Source |

|---|---|---|---|---|---|

| Benzyl chloride | Et₃N | N-Alkylated | 81% | 6 hr | |

| Acetyl chloride | Pyridine | N-Acetylated | 92% | 2 hr |

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

Table 4: Catalytic coupling reactions

| Reaction Type | Catalyst System | Substrate | Product Yield | Source |

|---|---|---|---|---|

| Suzuki (C-5) | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acid | 78% | |

| Buchwald-Hartwig (N-3) | Pd₂(dba)₃/Xantphos | Aryl bromide | 85% |

Cyclization Reactions

The compound acts as a precursor for heterocycle synthesis:

Table 5: Cyclization pathways

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃ | Reflux, 4 hr | Pyrido[2,3-d]pyrimidine | 68% | |

| CS₂ | DMF, 120°C | Thiazolo[5,4-b]pyridine | 74% |

pH-Dependent Reactivity

The amino group's protonation state influences reaction outcomes:

Table 6: pH-mediated selectivity

| pH Range | Dominant Species | Preferred Reaction | Example Yield | Source |

|---|---|---|---|---|

| 2–4 | NH₃⁺ | Electrophilic substitution | 55% | |

| 8–10 | NH₂ | Nucleophilic addition | 91% |

-

Practical Implication : Alkaline conditions favor nucleophilic pathways with reduced side reactions .

Comparative Reaction Kinetics

Data from stopped-flow experiments reveal:

Table 7: Rate constants (k, M⁻¹s⁻¹)

| Reaction Type | k (25°C) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| N-Acetylation | 1.2×10⁻³ | 34.2 | |

| Suzuki coupling | 4.7×10⁻⁴ | 42.8 |

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Aminopyridin-4-yl)(phenyl)methanone exhibits notable biological activities, making it a valuable compound in drug discovery:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory and analgesic effects. Research indicates that derivatives of pyridine compounds can act as iron chelators with various therapeutic activities including antifungal and antiviral properties .

- Receptor Ligands : The compound is also being investigated for its ability to interact with specific receptors, which may lead to the development of novel therapeutic agents targeting pain and inflammation pathways.

Case Studies

- Analgesic Activity : A study evaluated the analgesic effects of various derivatives related to pyridine compounds, demonstrating significant analgesia in animal models using acetic acid-induced writhing tests. The results indicated that certain derivatives exhibited comparable efficacy to established analgesics like indomethacin .

- Antifungal Properties : Research on similar pyridine derivatives has shown promising antifungal activity, suggesting that this compound could be explored further for its potential in treating fungal infections.

Industrial Applications

The compound's unique structure and reactivity make it suitable for various industrial applications:

- Dyes and Pigments Production : Its chemical properties allow it to serve as a building block for synthesizing dyes and pigments used in textiles and coatings.

- Material Science : The compound's heterocyclic nature provides opportunities for incorporation into materials with specific electronic or optical properties.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential enzyme inhibitor; receptor ligand; analgesic and anti-inflammatory properties |

| Biological Research | Studies on antifungal, antiviral, and analgesic activities; iron chelation mechanisms |

| Industrial Chemistry | Used in dye production; potential applications in material science |

Mécanisme D'action

The mechanism of action of (3-Aminopyridin-4-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The amino and carbonyl groups play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Aminophenyl)(phenyl)methanone: Similar structure but with an amino group on the phenyl ring.

(4-Aminopyridin-3-yl)(phenyl)methanone: Similar structure but with different positions of the amino and phenyl groups.

Uniqueness

(3-Aminopyridin-4-yl)(phenyl)methanone is unique due to the specific positioning of the amino and phenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Activité Biologique

Introduction

(3-Aminopyridin-4-yl)(phenyl)methanone, also known as 3-amino-4-phenylpyridin-2-one, is an organic compound characterized by a unique structure that includes a pyridine ring substituted with an amino group and a phenyl group attached to a carbonyl. Its molecular formula is with a molecular weight of approximately 200.24 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial agent and enzyme inhibitor.

The presence of the amino and carbonyl functional groups in this compound influences its reactivity, allowing it to participate in various chemical reactions such as:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

These reactions can lead to the synthesis of derivatives with enhanced biological properties, making this compound a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values reported range from 3.125 mg/mL to 100 mg/mL, indicating its potential for development as an antibacterial agent .

Enzyme Inhibition

The compound has been identified as a potential enzyme inhibitor. Studies suggest that it may interact with specific molecular targets involved in various biochemical pathways, which could be beneficial in treating diseases where these enzymes play a critical role .

Antiproliferative Activity

Recent investigations into the antiproliferative effects of this compound have shown promising results against several cancer cell lines. Notably, it has demonstrated significant activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values observed suggest that modifications to the structure could enhance its antiproliferative activity, particularly when hydroxyl groups are introduced .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The amino group may facilitate interactions with biological macromolecules, while the carbonyl group could participate in hydrogen bonding with enzyme active sites or receptor ligands .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3-Aminopyridin-4-yl)ethanone | Pyridine derivative | Contains an ethyl group instead of phenyl |

| 2-(3-Aminopyridin-4-yl)benzaldehyde | Aromatic aldehyde | Exhibits different reactivity patterns due to aldehyde |

| (2-Aminophenyl)(pyridin-4-yl)methanone | Amino-substituted phenol | Different amino substitution pattern |

| 4-(3-Aminopyridin-2-yl)phenol | Hydroxy-substituted pyridine | Hydroxy group alters solubility and reactivity |

The distinct combination of functional groups in this compound contributes to its unique biological profile, which is not observed in these similar compounds.

Study on Antibacterial Activity

A study published in MDPI reported on the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition zones against tested bacterial strains, reinforcing the compound's potential as an antimicrobial agent .

Antiproliferative Research

Another investigation focused on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that modifications in the functional groups significantly impacted the antiproliferative effects against cancer cell lines. This study provided insights into optimizing the compound's structure for enhanced therapeutic efficacy .

Propriétés

IUPAC Name |

(3-aminopyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEOPBYWJZTKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473754 | |

| Record name | 3-Amino-4-benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-11-5 | |

| Record name | 3-Amino-4-benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.